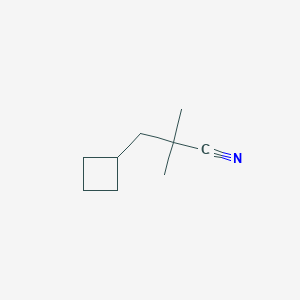
3-Cyclobutyl-2,2-dimethylpropanenitrile
Vue d'ensemble
Description
Applications De Recherche Scientifique
Agostic Interactions in Cycloalkyl Niobium Complexes
Cycloalkyl niobium complexes, including those with cyclobutyl groups, have been synthesized and studied for their unique C-H and C-C agostic interactions. These complexes, such as TpMe2NbX(R)(MeCCMe), where R represents various cycloalkyl groups including cyclobutyl, demonstrate the interplay of steric and electronic effects within these systems. Such studies contribute to the understanding of metal-ligand interactions in transition metal complexes, with potential implications in catalysis and the design of new materials (Jaffart et al., 2003).
Synthesis of Spiro- and Dispirotetrahydropyrane-2,4-diones
The synthesis of spiro- and dispirotetrahydropyrane-2,4-diones involving a cyclobutane fragment demonstrates the utility of cyclobutyl groups in organic synthesis. These compounds are synthesized from precursors like methyl 3-(1-bromocyclobutyl)-2,2-dimethyl-3-oxopropanoates, showcasing the versatility of cyclobutyl-containing compounds in constructing complex molecular architectures (Kirillov & Melekhin, 2009).
Nitrile Biotransformation
The biotransformation of cyclopropanecarbonitriles, closely related to 3-cyclobutyl-2,2-dimethylpropanenitrile, by Rhodococcus sp. AJ270 showcases the potential of microbial catalysis in the selective synthesis of cyclopropane derivatives. This process highlights the enantioselective conversion of nitriles to valuable cyclopropanecarboxylic acids and amides, which are significant in pharmaceutical chemistry (Wang & Feng, 2003).
[2+2] Cycloadditions of Cyclopropane Derivatives
The thermally induced [2+2] cycloaddition reactions of cyclopropane derivatives, such as (benzyloxymethylene)cyclopropane with alkylidenemalononitriles, lead to cyclobutane derivatives. This reaction pathway underscores the role of cyclobutyl intermediates in synthetic strategies for constructing four-membered rings, a core structure in many biologically active compounds (Nakamura et al., 2007).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-cyclobutyl-2,2-dimethylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N/c1-9(2,7-10)6-8-4-3-5-8/h8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFDNNMSGIPTSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CCC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclobutyl-2,2-dimethylpropanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



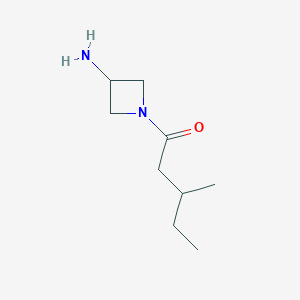
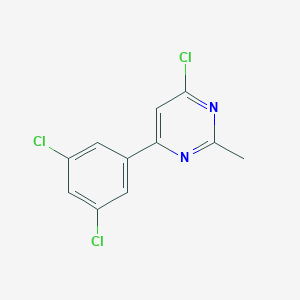
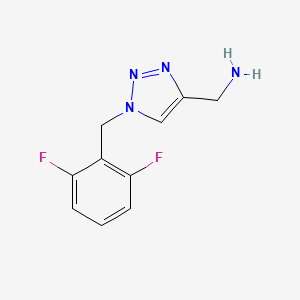
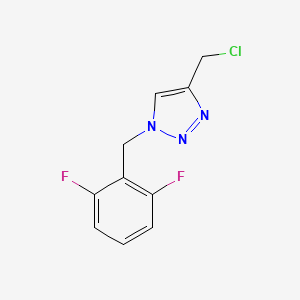
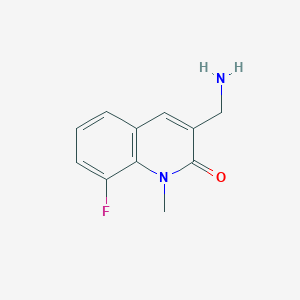
![1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1475426.png)
![1-[(Hexylamino)methyl]cyclobutan-1-ol](/img/structure/B1475427.png)
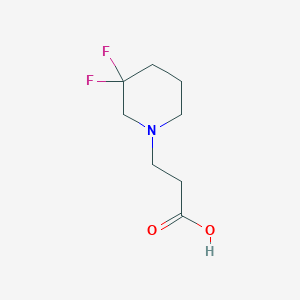
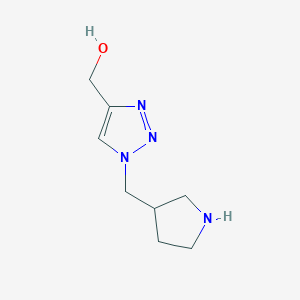
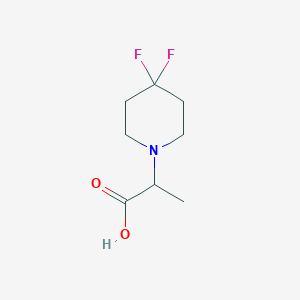
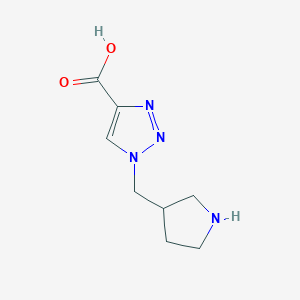
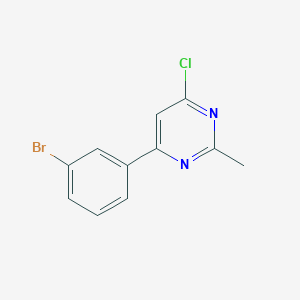
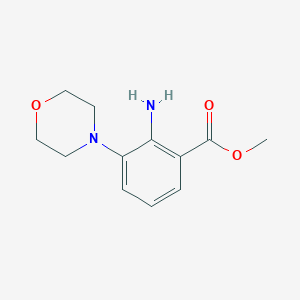
![1,1,1-Trifluoro-3-{octahydrocyclopenta[c]pyrrol-2-yl}propan-2-ol](/img/structure/B1475434.png)